molecular formula C13H18O2 B13670862 5-(3-Ethylphenyl)pentanoic acid

5-(3-Ethylphenyl)pentanoic acid

Cat. No.: B13670862
M. Wt: 206.28 g/mol
InChI Key: AOCFIAZRLGSVRI-UHFFFAOYSA-N
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Description

5-(3-Ethylphenyl)pentanoic acid is an organic compound with the molecular formula C13H18O2 It is a derivative of pentanoic acid, where the pentanoic acid chain is substituted with a 3-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethylphenyl)pentanoic acid can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent is reacted with a suitable electrophile to form the desired product. For instance, the reaction of 3-ethylbenzyl bromide with magnesium in dry ether forms the Grignard reagent, which is then reacted with carbon dioxide to yield this compound after acidification .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethylphenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-(3-Ethylphenyl)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Ethylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as altering metabolic pathways or influencing cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Ethylphenyl)pentanoic acid is unique due to the presence of the 3-ethylphenyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

5-(3-ethylphenyl)pentanoic acid

InChI

InChI=1S/C13H18O2/c1-2-11-7-5-8-12(10-11)6-3-4-9-13(14)15/h5,7-8,10H,2-4,6,9H2,1H3,(H,14,15)

InChI Key

AOCFIAZRLGSVRI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)CCCCC(=O)O

Origin of Product

United States

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